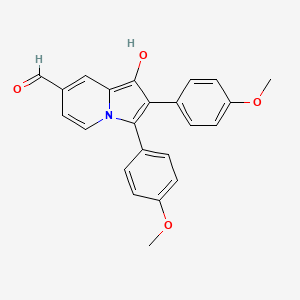
7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a hydroxymethylidene group and two methoxyphenyl groups attached to an indolizine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of isocyanides with aldehydes and 2-pyridylacetonitrile. The reaction is promoted by ionic liquids such as [bmim]Cl under solvent-free conditions. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The crude product is then extracted with ether, washed with brine solution, dried over sodium sulfate, and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the production.
化学反応の分析
Types of Reactions
7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethylidene group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one involves its interaction with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds with biological molecules, while the methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,3-Bis(4-methoxyphenyl)indolizin-1-one: Lacks the hydroxymethylidene group, resulting in different chemical properties and reactivity.
7-(Hydroxymethylidene)-2,3-diphenylindolizin-1(7H)-one: Similar structure but with phenyl groups instead of methoxyphenyl groups, leading to different interactions and applications.
Uniqueness
7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one is unique due to the presence of both hydroxymethylidene and methoxyphenyl groups. This combination imparts specific chemical properties, such as increased reactivity and the ability to form diverse interactions with biological molecules, making it valuable in various scientific research applications.
特性
CAS番号 |
85482-30-0 |
|---|---|
分子式 |
C23H19NO4 |
分子量 |
373.4 g/mol |
IUPAC名 |
1-hydroxy-2,3-bis(4-methoxyphenyl)indolizine-7-carbaldehyde |
InChI |
InChI=1S/C23H19NO4/c1-27-18-7-3-16(4-8-18)21-22(17-5-9-19(28-2)10-6-17)24-12-11-15(14-25)13-20(24)23(21)26/h3-14,26H,1-2H3 |
InChIキー |
UNAFXEYXNXVISI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2O)C=O)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


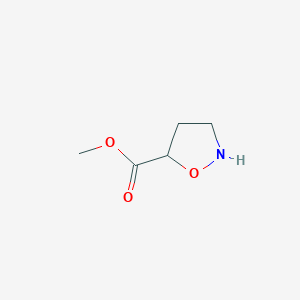

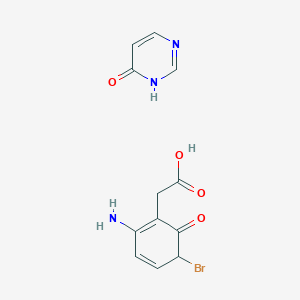
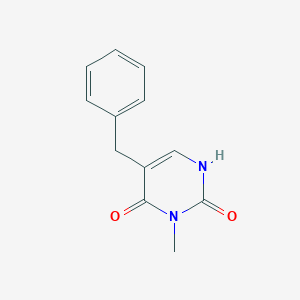
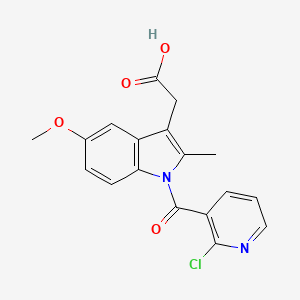

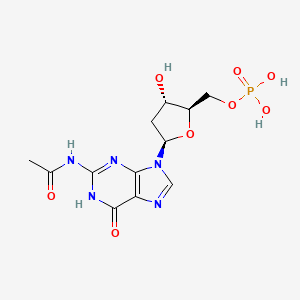

![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
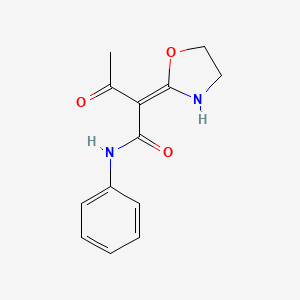


![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)

